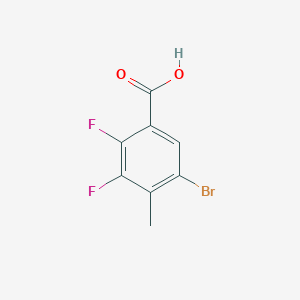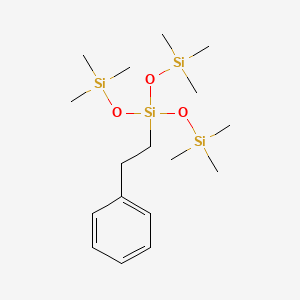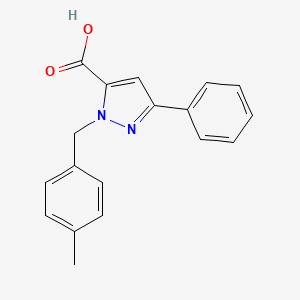
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (4-BP-4-MPCA) is an organic compound belonging to the class of pyrazole carboxylic acids. It is an important building block for the synthesis of various pharmaceuticals and fine chemicals. 4-BP-4-MPCA is a versatile compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and imidazoles. In addition, 4-BP-4-MPCA has been used as a reagent for the synthesis of various active pharmaceutical ingredients (APIs).
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been used extensively in scientific research. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and imidazoles. In addition, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been used as a reagent for the synthesis of various active pharmaceutical ingredients (APIs). It has also been used in the synthesis of various organic catalysts, such as the catalysts used in the Heck reaction. Furthermore, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that the compound acts as an electrophile in the presence of a nucleophile, such as an amine or an alcohol. The reaction of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with a nucleophile results in the formation of a covalent bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid are not well understood. However, it is believed that 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid may have anticancer activity, as it has been shown to inhibit the growth of various types of cancer cells in vitro. In addition, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been shown to have antifungal activity, as it has been shown to inhibit the growth of various types of fungi in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments include its availability, low cost, and ease of use. In addition, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a versatile compound that can be used in a variety of synthetic reactions. However, there are some limitations to using 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments. For example, the compound is unstable in air and should be stored in an airtight container. In addition, the compound is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid include further research into its anticancer and antifungal activities, as well as its potential use as a reagent in the synthesis of various organic catalysts and polymers. In addition, further research into the mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could lead to the development of new and improved synthetic methods. Finally, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid could be explored as a potential drug candidate, as it has been shown to have some promising biological activities.
Métodos De Síntesis
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be synthesized by a variety of methods, including the reaction of 4-bromophenylacetic acid with 4-methoxyphenylhydrazine in the presence of a base, such as potassium carbonate, in an aqueous medium. This reaction yields the desired compound in high yield. Alternatively, 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can be synthesized by the reaction of 4-bromophenylacetic acid with 4-methoxyphenylhydrazine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFBWFVYFMEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)








